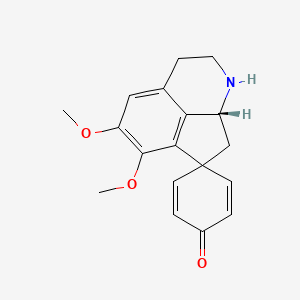
(+)-Stepharine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stepharine is an isoquinoline alkaloid with formula C18H19NO3 that is isolated from several species of Stephania. It has a role as a plant metabolite. It is an aromatic ether, a secondary amino compound, an azaspiro compound, an enone, an isoquinoline alkaloid and an organic heterotetracyclic compound.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
(+)-Stepharine has the molecular formula C18H19NO3 and a molecular weight of 297.3 g/mol. It is classified as an aporphine alkaloid, known for its complex spirocyclic structure. The compound is primarily isolated from plants such as Stephania yunnanensis and Stephania cephalantha .
Neuroprotective Effects
Research indicates that this compound exhibits significant neuroprotective properties. It has been shown to promote remyelination in damaged neurons in animal models, suggesting potential applications in treating neurodegenerative disorders such as amyotrophic lateral sclerosis . In a study involving mice, doses of 0.1-1 mg/kg resulted in complete remyelination and restoration of normal nerve impulse conduction within 60-80 days .
Anti-Cholinesterase Activity
This compound demonstrates potent anti-cholinesterase effects, which can be beneficial for conditions like Alzheimer's disease. A study highlighted its efficacy in suppressing postoperative scar tissue growth in patients, with a notable recovery rate among those treated with stepharine sulfate injections . Patients receiving intramuscular injections showed a significant reduction in fibrous tissue growth and improved sensory recovery.
Antiviral and Anti-aging Properties
The compound has also been investigated for its antiviral properties and its potential to combat aging processes. In vitro studies have indicated that it may inhibit the replication of certain viruses, although further research is needed to elucidate the mechanisms involved .
Case Study 1: Neuroregeneration
A clinical trial involving patients with peripheral nervous system injuries treated with stepharine sulfate showed that 75% experienced decreased scar tissue formation and improved sensory function compared to a control group treated with galanthamine. The results suggest that stepharine could be a promising candidate for enhancing recovery post-surgery .
Case Study 2: Remyelination in Animal Models
In a controlled experiment on mice, administration of this compound led to significant remyelination of damaged axons. The study documented the time course of recovery and the correlation between dosage and improvement in nerve function, indicating its potential use in treating demyelinating diseases .
Research Findings
The following table summarizes key findings regarding the applications of this compound:
Propiedades
Fórmula molecular |
C18H19NO3 |
|---|---|
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
(4R)-10,11-dimethoxyspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one |
InChI |
InChI=1S/C18H19NO3/c1-21-14-9-11-5-8-19-13-10-18(6-3-12(20)4-7-18)16(15(11)13)17(14)22-2/h3-4,6-7,9,13,19H,5,8,10H2,1-2H3/t13-/m1/s1 |
Clave InChI |
OGJKMZVUJJYWKO-CYBMUJFWSA-N |
SMILES |
COC1=C(C2=C3C(CC24C=CC(=O)C=C4)NCCC3=C1)OC |
SMILES isomérico |
COC1=C(C2=C3[C@@H](CC24C=CC(=O)C=C4)NCCC3=C1)OC |
SMILES canónico |
COC1=C(C2=C3C(CC24C=CC(=O)C=C4)NCCC3=C1)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















